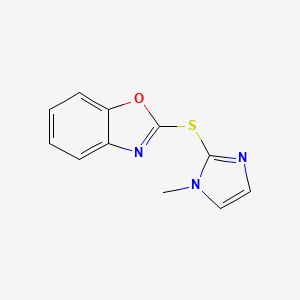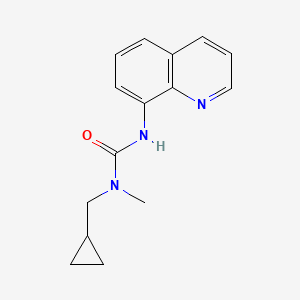
1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a protein called glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several physiological processes.
Mechanism of Action
1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea acts as a potent inhibitor of GSK-3β, which is a serine/threonine kinase that plays a crucial role in several physiological processes, including glycogen metabolism, cell cycle regulation, and gene expression. By inhibiting GSK-3β, 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea can modulate several downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea are diverse and depend on the specific disease or condition being studied. In cancer, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease, it has been shown to reduce amyloid beta accumulation and improve cognitive function. In bipolar disorder, it has been shown to regulate mood and prevent manic episodes. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea in lab experiments are its high potency and specificity for GSK-3β inhibition. It is also relatively easy to synthesize and purify. The limitations of using 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea in lab experiments are its low solubility in aqueous solutions, which can limit its use in certain assays, and its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to explore its potential as a tool compound for studying GSK-3β signaling pathways and downstream cellular processes. Additionally, it may be useful to develop more soluble analogs of 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea to expand its use in various assays.
Synthesis Methods
The synthesis of 1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea involves the reaction of 3-quinolinecarboxylic acid with cyclopropylmethylamine and subsequent reaction with methyl isocyanate. The resulting product is then purified using column chromatography. The yield of the synthesis method is typically between 40-60%.
Scientific Research Applications
1-(Cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea has been extensively studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to have potent anti-cancer activity by inhibiting GSK-3β, which is overexpressed in many types of cancer. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, it has been shown to regulate mood and prevent manic episodes. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
1-(cyclopropylmethyl)-1-methyl-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(10-11-7-8-11)15(19)17-13-6-2-4-12-5-3-9-16-14(12)13/h2-6,9,11H,7-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBTYOHSEFKFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

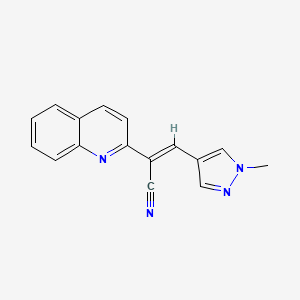
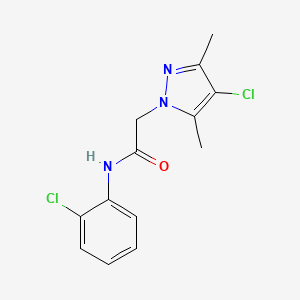
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
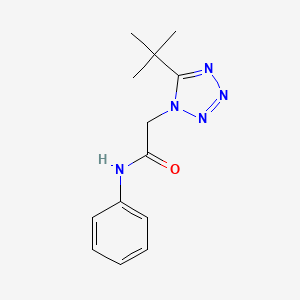
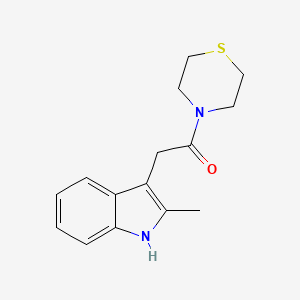
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
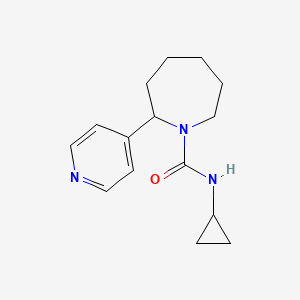
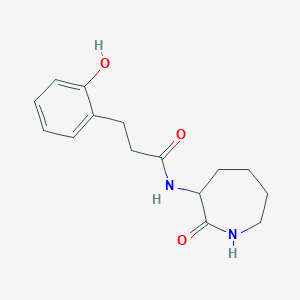
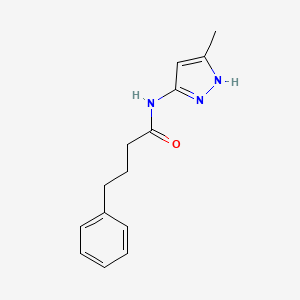
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
